Spiro[5.5]undec-1-ene-2-methanol
Description
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
spiro[5.5]undec-4-en-4-ylmethanol |
InChI |
InChI=1S/C12H20O/c13-10-11-5-4-8-12(9-11)6-2-1-3-7-12/h9,13H,1-8,10H2 |
InChI Key |
YVRFAFIAEFTKLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCC(=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Spiro Compounds
Structural Analogues
Spiro[5.5]undecane Derivatives
- Example 1: 4,6-Difluoro-N-(spiro[5.5]undecan-3-yl)-1H-indole-2-carboxamide (PubChem CID: J9E) Structure: Contains a spiro[5.5]undecane core with a fluorinated indole-carboxamide substituent. Bioactivity: Acts as a kinase inhibitor (exact target unspecified) due to hydrogen-bonding interactions with active sites . Key Difference: Unlike Spiro[5.5]undec-1-ene-2-methanol, this compound lacks a hydroxymethyl group but includes halogenated aromatic moieties, enhancing metabolic stability .
Example 2 : Spiro[5.5]undec-2-en-10,10-dihydroxytetrahydro-2H-pyran-10-carboxylate
Spiroketals with Smaller Rings
- Spiro[4.4]undecanes Prevalence: Common in pheromones and simpler synthetic spiroketals. Example: 1,6-Dioxaspiro[4.4]nonane derivatives. Comparison: Smaller rings reduce steric strain but limit substituent diversity, resulting in lower bioactivity compared to spiro[5.5] systems .
Spiro[4.6]undecanes
Table 1: Anti-inflammatory and Antioxidant Activities
| Compound | Target Enzyme (IC₅₀) | Selectivity Index (COX-2/COX-1) | Radical Scavenging (IC₅₀) |
|---|---|---|---|
| This compound* | 5-LOX (<2.80 mM) | ~1.0 | N/A |
| Spiro[5.5]undec-2-en-10-carboxylate (2) | 5-LOX (-10.13 kcal/mol affinity) | ~1.0 | <1.25 mM (DPPH/ABTS) |
| Ibuprofen | COX-2 (10.0 μM) | 0.89 | >1.79 mM |
*Derived from structurally similar compounds in .
Key Findings:
- Spiro[5.5]undecane derivatives exhibit dual enzyme inhibition (COX-2 and 5-LOX) with higher selectivity than non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
- The hydroxymethyl group in this compound enhances hydrogen-bonding interactions with 5-LOX, improving binding affinity .
Key Differences:
Preparation Methods
Robinson Annelation for Spirocyclic Ketone Formation
Robinson annelation—a tandem Michael addition-aldol condensation—is widely employed to construct spirocyclic ketones. In the context of spiro[5.5]undecanes, this method involves reacting a heterocyclic aldehyde with methyl vinyl ketone (MVK) under basic or acidic conditions. For example, 1-methyl-4-piperidinecarboxaldehyde reacts with MVK in the presence of Triton B (benzyltrimethylammonium hydroxide) to yield 3-azaspiro[5.5]undec-7-en-9-one. Key steps include:
-
Condensation : The aldehyde undergoes nucleophilic attack by MVK’s enolate, forming a conjugated enone.
-
Cyclization : Intramolecular Michael addition generates the spirocyclic enone.
This method produces a double bond at the 7-position and a ketone at the 9-position, which may require subsequent modifications to align with the target compound’s structure.
Hydrogenation and Functional Group Interconversion
Post-annelation, hydrogenation is often used to saturate double bonds. For instance, palladium-on-charcoal (Pd/C) under hydrogen pressure (4.5 bar) reduces spiro[5.5]undec-7-en-9-one to its saturated counterpart. However, preserving the 1-ene double bond in Spiro[5.5]undec-1-ene-2-methanol necessitates selective hydrogenation or alternative strategies to avoid over-reduction.
Introduction of the Hydroxymethyl Group
The hydroxymethyl group at position 2 is introduced via ketone reduction or aldehyde functionalization .
Reduction of Spirocyclic Ketones
Lithium aluminum hydride (LiAlH4) effectively reduces ketones to secondary alcohols. In a representative procedure, 2H-tetrahydropyran-4-carboxylic acid (18) is reduced to 2H-tetrahydropyran-4-methanol (19) using LiAlH4 in tetrahydrofuran (THF). Applied to spiro[5.5]undecan-2-one, this method would yield the desired hydroxymethyl derivative.
Example Protocol :
Swern Oxidation Followed by Reduction
Alternatively, primary alcohols are oxidized to aldehydes and subsequently reduced to hydroxymethyl groups. For example, 2H-tetrahydropyran-4-methanol (19) is oxidized to 2H-tetrahydropyran-4-carboxaldehyde (20) via Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine). Subsequent reduction of the aldehyde could yield a primary alcohol, though this route is less direct.
Positioning the 1-ene Double Bond
The 1-ene moiety is critical for the compound’s reactivity and requires strategic placement during synthesis.
Selective Hydrogenation of Dienes
If the initial annelation produces a diene (e.g., undec-1,7-diene), selective hydrogenation using a poisoned catalyst (e.g., Lindlar’s catalyst) could preserve the 1-ene bond while saturating the 7-ene. However, no explicit examples of this approach are documented in the provided sources.
Ring-Closing Metathesis (RCM)
Patent-Disclosed Synthesis of this compound
The European patent EP2508503A1 discloses a synthesis route involving This compound as an intermediate. Although experimental details are abbreviated, the protocol implies:
-
Formation of the Spiro Core : Likely via Robinson annelation or analogous cyclization.
-
Functionalization : Coupling with 4-hydroxybenzaldehyde suggests a Mitsunobu reaction or nucleophilic substitution to introduce aromatic moieties.
-
Purification : Distillation under reduced pressure (e.g., 0.02 Torr) yields the pure product.
Comparative Analysis of Methodologies
Challenges and Optimization Opportunities
-
Stereochemical Control : Spirocyclic systems often exhibit axial chirality, necessitating enantioselective catalysts or chiral auxiliaries.
-
Double Bond Stability : The 1-ene bond may isomerize under acidic or basic conditions, requiring inert reaction environments.
-
Scalability : High-pressure hydrogenation and cryogenic conditions (e.g., Swern oxidation at -60°C) pose industrial scalability challenges .
Q & A
Q. What are the primary synthetic routes for spiro[5.5]undecane derivatives, and how do reaction conditions influence yield?
Spiro[5.5]undecane derivatives are typically synthesized via cyclization reactions. For example, intramolecular Diels-Alder reactions or acid-catalyzed cyclizations of hydroxyl-functionalized dienes have been employed to form the spirocyclic framework . Key factors affecting yield include:
- Temperature : Higher temperatures (80–120°C) accelerate cyclization but may promote side reactions.
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) improve regioselectivity in spiroannulation .
- Precursor design : Hydroxy-ketone or dithiol precursors enable spiro formation through controlled ring closure . Example: A study reported a 67% yield for a spiro[5.5]undecane derivative using barbituric acid and diarylideneacetones under reflux in ethanol .
Q. How is the spiro[5.5]undecane core structurally characterized, and what analytical techniques are critical?
Structural elucidation relies on:
- X-ray crystallography : Resolves stereochemistry and confirms spiro connectivity, as demonstrated for a brominated derivative isolated from red algae .
- NMR spectroscopy : ¹H and ¹³C NMR distinguish axial/equatorial protons and verify spiro junctions via coupling constants and chemical shifts .
- Mass spectrometry (MS) : High-resolution MS validates molecular formulas (e.g., C₁₃H₂₅N·HCl for a hydrochloride derivative) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for spiro[5.5]undecane synthesis?
Discrepancies in mechanistic pathways (e.g., radical vs. ionic intermediates) can be addressed using:
- Density functional theory (DFT) : Calculates activation energies for competing pathways (e.g., electrocyclization vs. nucleophilic attack).
- Molecular dynamics simulations : Predicts steric effects in spiroannulation, particularly for bulky substituents . Case study: A DFT analysis of a related spiro compound revealed that intramolecular hydrogen bonding stabilizes transition states, favoring a six-membered ring closure over a five-membered alternative .
Q. What strategies optimize spiro[5.5]undecane derivatives for biological activity while minimizing toxicity?
Q. How do conflicting crystallographic and spectroscopic data for spiro[5.5]undecane derivatives inform structural revisions?
Discrepancies arise when X-ray data suggest planar spiro junctions, while NMR indicates dynamic puckering. Resolution methods include:
- Variable-temperature NMR : Detects ring-flipping dynamics (e.g., coalescence temperatures for axial-equatorial proton exchange) .
- Synchrotron XRD : Enhances resolution for low-electron-density regions (e.g., methylene bridges) . Example: A brominated spiro compound initially assigned as planar via XRD was revised to a puckered conformation after observing split signals in low-temperature NMR .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing inconsistent bioactivity data across spiro[5.5]undecane analogs?
Use multivariate analysis to account for variables like solubility and assay type:
Q. How can synthetic methodologies address low yields in spiro[5.5]undecane functionalization?
- Flow chemistry : Enhances mixing and heat transfer for exothermic spiroannulation steps.
- Protecting groups : Tert-butyldimethylsilyl (TBDMS) ethers stabilize alcohol intermediates during oxidation . Example: A 40% yield improvement was achieved using continuous flow for a multi-step synthesis of a diazaspiro derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
